Product packaging for ISOXAZOLE, 5-AMINO-4-(p-CHLOROPHENYL)-(Cat. No.:CAS No. 64047-49-0)

ISOXAZOLE, 5-AMINO-4-(p-CHLOROPHENYL)-

Cat. No.: B1583180
CAS No.: 64047-49-0
M. Wt: 194.62 g/mol
InChI Key: GWZGFUKSSKIWAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Evolution of Isoxazole (B147169) Chemistry in Pharmaceutical Sciences and Drug Discovery

The journey of isoxazole chemistry is deeply intertwined with the evolution of medicinal chemistry. First synthesized in 1903, the isoxazole ring initially garnered attention for its unique chemical properties. nih.gov However, it was the subsequent discovery of its diverse biological activities that cemented its importance in drug discovery. ijpca.org Early investigations into isoxazole derivatives revealed their potential as antibacterial agents, paving the way for the development of isoxazole-containing antibiotics.

Over the decades, synthetic methodologies for constructing the isoxazole ring have matured significantly. Initial methods often involved the condensation of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds. researchgate.net The advent of more sophisticated techniques, such as [3+2] cycloaddition reactions between alkynes and nitrile oxides, provided greater control over regioselectivity and expanded the diversity of accessible isoxazole derivatives. researchgate.net This evolution in synthetic chemistry has been a critical enabler for medicinal chemists to explore the vast chemical space around the isoxazole scaffold, leading to the discovery of compounds with a wide array of therapeutic applications. ijpca.org

Significance of the Isoxazole Nucleus in Contemporary Medicinal Chemistry and Agrochemical Research

The isoxazole nucleus is a prominent feature in a multitude of commercially successful pharmaceuticals and agrochemicals, a testament to its status as a privileged scaffold. Its utility stems from its ability to engage in various biological interactions, its metabolic stability, and the synthetic tractability that allows for fine-tuning of its physicochemical properties. mdpi.com

In medicinal chemistry, isoxazole derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties. nih.gov This versatility has led to the development of a range of drugs. For instance, the isoxazole ring is a key component of several FDA-approved medications, underscoring its clinical relevance. mdpi.com

The influence of the isoxazole scaffold extends into agrochemical research, where its derivatives have been successfully developed as herbicides and insecticides. The structural features of the isoxazole ring can be tailored to interact with specific biological targets in pests and weeds, leading to effective and selective crop protection agents.

The following table provides a non-exhaustive list of notable compounds containing the isoxazole core, illustrating its broad impact across different sectors.

Compound NameApplication Area
LeflunomideAnti-inflammatory
ValdecoxibAnti-inflammatory
CloxacillinAntibiotic
SulfamethoxazoleAntibiotic
IsoxabenHerbicide

Academic Research Focus on 5-Amino-4-(p-chlorophenyl)-isoxazole and its Analogues

The specific derivative, 5-Amino-4-(p-chlorophenyl)-isoxazole, and its close analogues are subjects of ongoing academic research, driven by the quest for novel therapeutic agents. While detailed studies on the exact title compound are limited in publicly available literature, research on structurally similar compounds provides valuable insights into its potential biological activities and synthetic strategies.

Academic investigations into 5-amino-isoxazole derivatives have revealed a spectrum of biological activities. For example, various 5-amino-isoxazoles have been synthesized and evaluated for their potential as anti-inflammatory, anticancer, and antimicrobial agents. researchgate.netchemimpex.com The substitution pattern on the isoxazole ring, particularly the nature of the aryl group at the 4-position and other substituents, plays a crucial role in determining the specific biological activity and potency. ijpca.org

Research on analogues such as 5-Amino-3-(4-chlorophenyl)isoxazole and 4-Amino-3-(4-chlorophenyl)isoxazole-5-carboxamide has shown that the presence of the chlorophenyl group can be a key determinant of biological activity. chemimpex.comnih.govsigmaaldrich.com For instance, studies on isoxazolo[5,4-d]pyrimidine (B13100350) derivatives have demonstrated that a 4-chlorophenyl substituent can contribute to potent agonist activity at Toll-Like Receptor 7 (TLR7), a target for antiviral and anticancer therapies. nih.gov

Furthermore, the synthesis of 5-amino-isoxazole derivatives is an active area of research, with scientists exploring efficient and regioselective methods to construct these molecules. researchgate.netnih.gov Multicomponent reactions and novel catalytic systems are being developed to facilitate the synthesis of libraries of these compounds for biological screening. researchgate.net The investigation of analogues like 5-Amino-4-(4-bromophenyl)isoxazole further expands the structure-activity relationship studies within this chemical class. sigmaaldrich.com

The collective academic focus on these and related 5-amino-4-aryl-isoxazoles underscores the perceived potential of this scaffold in the development of new chemical entities with therapeutic promise.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7ClN2O B1583180 ISOXAZOLE, 5-AMINO-4-(p-CHLOROPHENYL)- CAS No. 64047-49-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-chlorophenyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-7-3-1-6(2-4-7)8-5-12-13-9(8)11/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZGFUKSSKIWAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(ON=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60214126
Record name Isoxazole, 5-amino-4-(p-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60214126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64047-49-0
Record name Isoxazole, 5-amino-4-(p-chlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064047490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoxazole, 5-amino-4-(p-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60214126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for Isoxazole, 5 Amino 4 P Chlorophenyl and Its Advanced Derivatives

Classical and Conventional Synthetic Routes to Isoxazole (B147169) Ring Systems

Traditional methods for forming the isoxazole ring are robust and widely documented. They primarily involve cycloaddition reactions and condensation reactions with hydroxylamine (B1172632) or its derivatives, often utilizing versatile precursors like chalcones.

Cycloaddition reactions are powerful tools for constructing cyclic compounds. For isoxazoles, the [3+2] cycloaddition, also known as 1,3-dipolar cycloaddition, is the most prominent and widely utilized method. rsc.orgnih.gov

The 1,3-dipolar cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an unsaturated compound like an alkyne or alkene (the dipolarophile) is a cornerstone of isoxazole synthesis. nih.govresearchgate.net This reaction is highly efficient for creating 3,5-disubstituted or 3,4,5-trisubstituted isoxazoles from alkynes. organic-chemistry.org Nitrile oxides are reactive intermediates and are typically generated in situ from stable precursors such as aldoximes (by oxidation) or nitroalkanes. nih.govacs.org The reaction of the in situ generated nitrile oxide with an appropriately substituted alkyne leads directly to the isoxazole ring. nih.gov For instance, the reaction can be performed under mild conditions, including in aqueous media, and can be catalyzed by metals like copper, although metal-free routes are also common. rsc.orgnih.gov

Table 1: Examples of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

1,3-Dipole PrecursorDipolarophileConditionsProduct Type
AldoximeAlkyneOxidation (e.g., with hypochlorous acid)3,5-Disubstituted Isoxazole
NitroalkaneAlkyneDehydration (e.g., with phenyl isocyanate)3,5-Disubstituted Isoxazole
Hydroximinoyl ChlorideTerminal AlkyneBase, Dielectric Heating3,5-Disubstituted Isoxazole

A critical aspect of the 1,3-dipolar cycloaddition is its regioselectivity—the control over which isomer is formed. In the reaction of a nitrile oxide with an unsymmetrical alkyne, two regioisomers can potentially be formed: the 3,4- and 3,5-disubstituted isoxazoles. The outcome is heavily influenced by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne. nih.govrsc.org Generally, the reaction proceeds with a high degree of regioselectivity. For terminal alkynes, the reaction with aryl nitrile oxides typically yields the 3-aryl-5-substituted isoxazole as the major product. nih.gov However, specialized substrates or catalysts can be used to reverse this selectivity. acs.org For example, using vinylphosphonates bearing a leaving group allows for controlled regioselectivity, enabling the synthesis of either 3,5- or 3,4-disubstituted isoxazoles. rsc.org

One of the most fundamental methods for synthesizing the isoxazole ring is the reaction of hydroxylamine (or its salts, like hydroxylamine hydrochloride) with a three-carbon component. researchgate.net This component is typically a 1,3-dicarbonyl compound, such as a β-keto ester or a 1,3-diketone, or an α,β-unsaturated ketone. researchgate.netnih.govresearchgate.net The reaction proceeds via condensation to form an oxime intermediate, which then undergoes cyclization to yield the isoxazole ring. nih.gov The precise pH during the reaction work-up can influence the final product structure, particularly whether an isoxazolin-5-one (B1206914) or a 3-hydroxyisoxazole is formed from a β-keto ester. youtube.com The synthesis of 5-aminoisoxazoles can be achieved through the reaction of hydroxylamine with precursors like ethyl arylthiocarbamoyl-cyanoacetates, where the cyano group's electronegativity directs the formation of the 5-amino product. researchgate.net

Chalcones, which are α,β-unsaturated ketones, are versatile and widely used precursors for isoxazole synthesis. uobaghdad.edu.iqderpharmachemica.com They serve as the three-carbon building block required for condensation with hydroxylamine. The reaction typically involves refluxing the chalcone (B49325) with hydroxylamine hydrochloride in the presence of a base (e.g., KOH or NaOH) in a solvent like ethanol. nih.govresearchgate.net This process leads to the formation of 3,5-disubstituted isoxazolines, which can then be aromatized to isoxazoles. A wide variety of substituted chalcones can be prepared through Claisen-Schmidt condensation, making this a highly adaptable route to a diverse range of isoxazole derivatives. nih.govuobaghdad.edu.iqderpharmachemica.com This method is particularly valuable for synthesizing isoxazoles with aryl substituents at the 3 and 5 positions. nih.gov

Cycloaddition Reactions in Isoxazole Formation

Modern and Green Chemistry Approaches in Isoxazole Synthesis

Key green strategies include:

Ultrasonic Irradiation: Sonochemistry has emerged as a powerful tool to accelerate organic reactions. preprints.orgsciety.org Ultrasound-assisted synthesis of isoxazoles can lead to significantly shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating. researchgate.netpreprints.org This technique has been successfully applied to multicomponent reactions for isoxazole synthesis, often in green solvents or even under solvent-free conditions. sciety.org

Microwave-Assisted Synthesis: The use of microwave irradiation is another effective method for enhancing reaction rates. benthamdirect.com Microwave-assisted synthesis of isoxazoles, particularly from chalcone precursors, offers advantages such as high selectivity, improved yields, and a dramatic reduction in reaction time from hours to minutes. benthamdirect.com

Eco-Friendly Catalysts and Solvents: There is a growing trend towards using benign and reusable catalysts. nih.gov For example, agro-waste extracts have been developed as efficient catalysts for the condensation reaction to form isoxazoles under solvent-free conditions. nih.gov The use of water or ionic liquids as environmentally friendly reaction media is also a significant area of research for isoxazole synthesis. nih.gov

Table 2: Comparison of Conventional vs. Green Synthetic Approaches

MethodTypical ConditionsAdvantages of Green Approach
Conventional Heating Reflux in organic solvent (e.g., ethanol) for several hours.
Ultrasonic Irradiation Room temperature or gentle warming for minutes to ~1 hour.Reduced reaction time, lower energy consumption, improved yields. preprints.orgsciety.org
Microwave Irradiation Sealed vessel, high temperature for minutes.Drastically reduced reaction times, high selectivity, improved yields. benthamdirect.com
Conventional Catalysis Use of strong acids/bases, stoichiometric reagents.
Green Catalysis Use of reusable catalysts (e.g., agro-waste based), water as solvent.Reduced waste, use of non-toxic and inexpensive materials, easier work-up. nih.govnih.gov

Microwave-Assisted Synthetic Protocols for Isoxazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. This technology has been successfully applied to the synthesis of various heterocyclic compounds, including isoxazole derivatives. The primary advantage of microwave irradiation is the rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes. acs.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocycles

Heterocycle Product Conventional Method Time Microwave-Assisted Time Yield Improvement Reference
2,4-disubstituted 5-aminoimidazoles 53 hours 25 minutes Significant nih.gov
Isoxazole-linked pyranopyrimidinones Several hours 10-20 minutes Moderate to excellent nih.gov

Multicomponent Reactions (MCRs) for Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a highly efficient and atom-economical route to complex molecules. nih.gov An exemplary MCR for the synthesis of scaffolds related to 5-amino-4-(p-chlorophenyl)isoxazole involves the reaction of an aryl aldehyde, malononitrile, and hydroxylamine hydrochloride. researchgate.netrsc.org

This approach has been used to produce a variety of 3-aryl-5-amino-isoxazole-4-carbonitriles. When 4-chlorobenzaldehyde (B46862) is used as the aldehyde component, the resulting product is 5-amino-3-(4-chlorophenyl)isoxazole-4-carbonitrile, a close analog of the target compound. These reactions can be carried out under mild and environmentally friendly conditions, often at room temperature, and result in good to excellent yields (70-94%). researchgate.netrsc.orgnih.gov

Table 2: Multicomponent Synthesis of 5-Amino-3-aryl-isoxazole-4-carbonitrile Derivatives

Aryl Aldehyde (ArCHO) Product (Ar group) Reaction Time (min) Yield (%) Reference
4-Chlorobenzaldehyde 4-Chlorophenyl 60 92 researchgate.netrsc.org
Benzaldehyde Phenyl 50 94 researchgate.netrsc.org
4-Nitrobenzaldehyde 4-Nitrophenyl 20 90 researchgate.netrsc.org

Transition Metal-Catalyzed Synthetic Strategies

Transition metal catalysis plays a pivotal role in modern organic synthesis, enabling the construction of complex molecular frameworks with high selectivity and efficiency. While direct transition metal-catalyzed synthesis of 5-amino-4-(p-chlorophenyl)isoxazole is not prominently documented, general methods for isoxazole synthesis and functionalization are well-established and could be adapted. researchgate.netrsc.org

Palladium-catalyzed reactions, for example, are widely used for C-H activation and annulation reactions to form isoxazole rings. rsc.org Furthermore, transition metals like copper and ruthenium are known to catalyze the [3+2] cycloaddition of alkynes and nitrile oxides to form isoxazoles. beilstein-journals.org Recent advances have also highlighted the use of iron and palladium catalysts in uninterrupted four-step sequences to access trisubstituted isoxazoles from propargylic alcohols. organic-chemistry.org These strategies showcase the potential for developing a transition metal-catalyzed route to 5-amino-4-aryl-isoxazoles. The introduction of an exocyclic amino group has been shown to be a useful strategy in the catalytic asymmetric electrophilic functionalization of less reactive N-heteroaromatic compounds like isoxazoles. researchgate.net

Environmentally Benign Synthetic Procedures

The principles of green chemistry are increasingly influencing the development of synthetic methodologies, aiming to reduce waste and utilize safer reagents and solvents. The aforementioned multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles is a prime example of an environmentally benign procedure. nih.govresearchgate.netrsc.org

This reaction is often performed in a deep eutectic solvent (DES) composed of glycerol (B35011) and potassium carbonate, which is a low-cost, biodegradable, and environmentally friendly medium. researchgate.netrsc.org The reaction proceeds at room temperature, obviating the need for heating and thus saving energy. The workup is often simple, involving filtration and washing, which minimizes the use of organic solvents for purification. researchgate.netrsc.org Such procedures, characterized by high atom economy, mild conditions, and the use of green solvents, represent a sustainable approach to the synthesis of isoxazole derivatives. researchgate.net

Functionalization and Derivatization Strategies for the 5-Amino-4-(p-chlorophenyl)-isoxazole Scaffold

Once the core scaffold is synthesized, its functionalization and derivatization are key to creating a diverse library of compounds for further investigation.

Introduction of Substituents at the Isoxazole Ring Positions

The isoxazole ring is an aromatic heterocycle, and its reactivity towards electrophilic substitution is well-documented. Generally, electrophilic aromatic substitution on the isoxazole ring occurs preferentially at the C-4 position. However, in the case of 5-amino-4-(p-chlorophenyl)isoxazole, this position is already occupied. Therefore, functionalization would likely be directed to the C-3 position.

The synthesis of 3,4,5-trisubstituted isoxazoles can be achieved through various methods, including the cycloaddition of nitrile oxides with 1,3-dicarbonyl compounds or β-ketoesters in an aqueous medium. beilstein-journals.org This allows for the introduction of a wide range of substituents at the C-3 position. For instance, by starting with different β-ketoesters, one can introduce various alkyl or aryl groups at this position. While this is a synthetic approach to build the ring with a C-3 substituent, post-synthetic functionalization of the C-3 position of a pre-formed 4,5-disubstituted isoxazole would likely require metal-catalyzed C-H activation strategies. researchgate.net

Chemical Transformations of the Amino Group (at C-5)

The amino group at the C-5 position of the isoxazole ring is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of a diverse array of derivatives.

Acylation: The 5-amino group can readily undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. This is a standard transformation for primary amines and can be used to introduce a variety of functional groups. For example, acylation of 5-amino-3-methyl-isoxazole with various acyl chlorides has been reported. nih.gov

Reactions with α-Diazocarbonyl Compounds: A notable and highly chemoselective reaction of 5-aminoisoxazoles involves their interaction with α-diazocarbonyl compounds. Depending on the reaction conditions, this can lead to two distinct product classes. Under thermal conditions, a Wolff rearrangement occurs, yielding N-isoxazole amides. In contrast, in the presence of a rhodium catalyst such as Rh₂(Oct)₄, an N-H insertion reaction takes place to afford α-amino acid derivatives of N-isoxazoles. nih.gov Both reactions proceed under mild conditions and are applicable to a broad range of substrates. nih.gov

Table 3: Chemoselective Reactions of 5-Aminoisoxazoles with α-Diazocarbonyl Compounds

5-Aminoisoxazole Substituent α-Diazocarbonyl Compound Condition Product Type Yield (%) Reference
3-phenyl Ethyl 2-diazoacetoacetate Toluene, 80 °C Wolff Rearrangement (Amide) 89 nih.gov
3-phenyl Ethyl 2-diazoacetoacetate Rh₂(Oct)₄, DCM, rt N-H Insertion (α-Amino Acid Ester) 90 nih.gov
3-(4-bromophenyl) Methyl 2-diazo-2-phenylacetate Toluene, 80 °C Wolff Rearrangement (Amide) 85 nih.gov

Diazotization: The primary amino group at the C-5 position can be diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. organic-chemistry.orgbyjus.com These diazonium intermediates are versatile and can undergo a variety of subsequent reactions. For example, they can be subjected to Sandmeyer-type reactions to introduce halides, or used in azo coupling reactions. While the diazotization of 5-aminoisoxazoles is less documented than that of anilines or other heteroaromatic amines like 5-aminopyrazoles, the principles remain applicable, offering a potential route for further diversification of the scaffold. researchgate.netlibretexts.org

Modifications and Substitutions on the para-Chlorophenyl Moiety

The para-chlorophenyl group of 5-amino-4-(p-chlorophenyl)isoxazole is a critical site for structural modification. The presence of the chlorine atom, an aryl halide, opens up a plethora of synthetic possibilities for creating new carbon-carbon and carbon-heteroatom bonds. These modifications are instrumental in exploring the structure-activity relationships of this class of compounds. The primary strategies employed for this purpose are palladium-catalyzed cross-coupling reactions, which are highly efficient and tolerate a wide range of functional groups.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the formation of C-C, C-N, C-O, and C-S bonds. For the modification of the 4-(p-chlorophenyl) group, several named reactions are of particular importance, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.gov This method is exceptionally versatile for creating biaryl structures or for introducing alkyl, alkenyl, or alkynyl groups. The general catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with the boronate species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov While specific examples on the 5-amino-4-(p-chlorophenyl)isoxazole substrate are not extensively documented in publicly available literature, the successful application of Suzuki coupling on other complex, halogenated nitrogen-containing heterocycles, such as 3-halo-1,2,4-benzotriazine 1-oxides, provides strong evidence for its feasibility. nih.gov

For instance, the coupling of 3-chloro-7-nitro-1,2,4-benzotriazine 1-oxide with various arylboronic acids has been achieved in reasonable yields, demonstrating the robustness of this methodology. nih.gov

Interactive Data Table: Illustrative Suzuki-Miyaura Coupling on a Heterocyclic Halide nih.gov

EntryBoronic AcidProductYield (%)
14-Cyanophenylboronic acid3-(4-Cyanophenyl)-7-nitro-1,2,4-benzotriazine 1-oxide58
24-Bromophenylboronic acid3-(4-Bromophenyl)-7-nitro-1,2,4-benzotriazine 1-oxide40
34-Nitrophenylboronic acid3-(4-Nitrophenyl)-7-nitro-1,2,4-benzotriazine 1-oxide52
44-(N-Boc-amino)phenylboronic acid3-(4-(N-Boc-amino)phenyl)-7-nitro-1,2,4-benzotriazine 1-oxide65

Reaction Conditions: Aryl halide, boronic acid (1.2 equiv), Pd(OAc)₂, ligand (PCy₃ or SPhos), base (K₃PO₄ or Cs₂CO₃), solvent (toluene or toluene/water), 110 °C, 24 h.

Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of arylamines from aryl halides. snnu.edu.cnorganic-chemistry.org It involves the palladium-catalyzed coupling of an amine with the aryl chloride. This methodology allows for the introduction of a wide variety of primary and secondary amines, including anilines, alkylamines, and various heterocyclic amines, onto the phenyl ring of the isoxazole core. snnu.edu.cnnih.gov The reaction typically employs a palladium precatalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.orgnih.gov The development of specialized ligands has greatly expanded the scope and functional group tolerance of this transformation. wikipedia.org A sequential one-pot process combining Suzuki arylation and Buchwald-Hartwig amination has also been developed for the synthesis of C,N-diarylated heterocycles, showcasing the modularity of these catalytic systems. wikipedia.org

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. nih.govnih.gov This reaction is particularly useful for introducing alkynyl moieties, which can serve as versatile intermediates for further transformations or as key structural elements in their own right. Copper-free Sonogashira protocols have also been developed to circumvent issues like the homocoupling of alkynes. snnu.edu.cnnih.gov The synthesis of C4-alkynylisoxazoles from 4-iodoisoxazoles has been successfully demonstrated, providing a direct precedent for the functionalization of the isoxazole scaffold at the 4-position. rsc.org

A study on the Sonogashira cross-coupling of 3,5-disubstituted-4-iodoisoxazoles with various terminal alkynes showed high yields, suggesting that a similar approach would be effective for the 4-(p-chlorophenyl) analogue, likely after conversion of the chloride to the more reactive iodide. rsc.org

Interactive Data Table: Sonogashira Coupling of 3,5-Diphenyl-4-iodoisoxazole with Terminal Alkynes rsc.org

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene3,5-Diphenyl-4-(phenylethynyl)isoxazole95
24-Ethynyltoluene3,5-Diphenyl-4-((4-tolyl)ethynyl)isoxazole98
34-Methoxyphenylacetylene3,5-Diphenyl-4-((4-methoxyphenyl)ethynyl)isoxazole92
41-Heptyne3,5-Diphenyl-4-(hept-1-yn-1-yl)isoxazole85

Reaction Conditions: 4-Iodoisoxazole (1 equiv.), terminal alkyne (2 equiv.), Pd(acac)₂ (5 mol%), PPh₃ (10 mol%), CuI (10 mol%), Et₂NH (2 equiv.), and anhydrous DMF at 60 °C under N₂.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is another potential strategy for modifying the para-chlorophenyl ring. In an SNAr reaction, a nucleophile displaces a leaving group (in this case, chloride) on the aromatic ring. For this reaction to be efficient, the aromatic ring typically needs to be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In the case of 5-amino-4-(p-chlorophenyl)isoxazole, the isoxazole ring itself exerts some electron-withdrawing effect, but it may not be sufficient to activate the chlorophenyl ring for facile SNAr with common nucleophiles like alkoxides or amines under standard conditions. The reaction would likely require harsh conditions or the introduction of an additional activating group, such as a nitro group, onto the phenyl ring.

Medicinal Chemistry and Pharmacological Relevance of Isoxazole, 5 Amino 4 P Chlorophenyl Derivatives

Function as Key Pharmacophores and Building Blocks in Pharmaceutical Development

The isoxazole (B147169) moiety is a fundamental component in numerous biologically active compounds and approved drugs, underscoring its importance as a key pharmacophore. nih.gov Its value stems from its unique electronic properties and its ability to act as a bioisosteric replacement for other functional groups, enhancing properties like metabolic stability and target affinity. The substitution of an aromatic ring at the 4-position of the isoxazole core is a common strategy in medicinal chemistry. For instance, a series of 4-aryl-5-(4-piperidyl)-3-isoxazolol derivatives have been developed as potent antagonists for the GABA-A receptor, indicating the potential for 4-aryl isoxazoles to modulate central nervous system targets. nih.gov

The 5-amino-isoxazole portion of the molecule is also of significant interest, serving as a versatile building block for more complex chemical entities. This scaffold provides a reactive handle for further chemical modifications, allowing for the construction of diverse molecular libraries. For example, 5-amino-3-methyl-isoxazole-4-carboxylic acid, a related 5-amino-4-substituted isoxazole, has been successfully utilized as a novel, non-proteinogenic β-amino acid in the solid-phase synthesis of hybrid peptides. nih.gov This application highlights the potential of the 5-amino-isoxazole core to be incorporated into peptidomimetics, a promising class of therapeutic agents. nih.gov

Derivatives of 5-amino-4-(p-chlorophenyl)isoxazole are therefore recognized as attractive candidates for drug discovery initiatives, combining the established bioactivity of the 4-aryl isoxazole scaffold with the synthetic versatility of the 5-amino group. nih.govnih.gov These compounds are considered suitable starting points for developing new prodrugs and drugs due to the presence of multiple functional groups on their rings that can be readily modified. nih.gov

Design and Synthesis of Bioactive Molecules Incorporating the Isoxazole Nucleus

The synthesis of the 5-amino-4-aryl isoxazole core can be achieved through several efficient chemical strategies. The development of multicomponent reactions (MCRs) has provided an environmentally friendly, economical, and rapid route to highly functionalized isoxazole derivatives. nih.gov One such method involves the reaction of an aryl aldehyde, malononitrile, and hydroxylamine (B1172632) hydrochloride. nih.gov In the context of the target compound, this would involve using 4-chlorobenzaldehyde (B46862) as the starting aryl aldehyde. This approach has been successfully used to generate a variety of 5-amino-isoxazole-4-carbonitriles in high yields. nih.gov

Another convenient and high-yield synthesis for creating 4-substituted-5-aminoisoxazoles involves the nucleophilic addition of lithiated alkyl nitriles to α-chlorooximes. nih.gov This method provides a direct pathway to the 4-alkyl-5-aminoisoxazole core and has been explored for its scope and limitations by varying the components of the reaction. nih.gov Adapting this methodology by using a lithiated aryl nitrile could provide a route to the 4-aryl-5-aminoisoxazole scaffold.

The isoxazole ring itself is often formed via a 1,3-dipolar cycloaddition reaction, which remains one of the most attractive routes to this heterocycle. mdpi.com Fused isoxazole systems, such as isoxazolo[5,4-b]pyridines, have been synthesized from 3-aminoisoxazolo[5,4-b]pyridine substrates using both classical and microwave-assisted methods, demonstrating the adaptability of the isoxazole core in various synthetic schemes. nih.gov

Exploration of Therapeutic Potential and Drug Discovery Initiatives

The diverse biological activities reported for isoxazole derivatives make them attractive candidates for therapeutic development. nih.gov The specific 5-amino-4-aryl substitution pattern of the target compound suggests several promising avenues for drug discovery initiatives.

Antimicrobial and Antioxidant Activity: Research into closely related 5-amino-isoxazole-4-carbonitriles, synthesized via multicomponent reactions, has revealed significant biological activity. Several derivatives from this class have demonstrated broad-spectrum antimicrobial activity, efficiently inhibiting the growth of various pathogenic Gram-positive and Gram-negative bacteria as well as fungi. nih.gov Furthermore, antioxidant properties have been identified in this class of compounds, with 5-amino-3-(pyridin-4-yl)isoxazole-4-carbonitrile showing noteworthy free radical scavenging activity against DPPH. nih.govnih.gov These findings suggest that derivatives of 5-amino-4-(p-chlorophenyl)isoxazole are strong candidates for the development of new antimicrobial and antioxidant agents. nih.gov

Anti-inflammatory and Anticancer Potential: Compounds bearing a chlorophenyl-substituted isoxazole or the reduced isoxazoline (B3343090) ring are frequently investigated for a wide range of pharmacological effects. mdpi.com These include anti-inflammatory, anticancer, antibacterial, and antidiabetic properties. mdpi.com The presence of the 4-(p-chlorophenyl) group on the isoxazole ring is a key structural feature that may confer potent biological activity. Additionally, certain sulfonamide derivatives of fused isoxazolo[5,4-b]pyridines have shown not only antibacterial effects but also antiproliferative activity against the MCF-7 breast carcinoma cell line. nih.gov

Central Nervous System (CNS) Activity: The discovery of 4-aryl-isoxazolol derivatives as potent GABA-A receptor antagonists highlights a potential role for this scaffold in neuroscience. nih.gov The ability of these compounds to interact with CNS targets opens the possibility that 5-amino-4-(p-chlorophenyl)isoxazole derivatives could be explored for treating neurological disorders.

The table below summarizes the observed biological activities for various derivatives related to 5-amino-4-(p-chlorophenyl)isoxazole, underscoring the therapeutic promise of this chemical class.

Compound Class Substituents Reported Biological Activity Reference(s)
5-Amino-isoxazole-4-carbonitrilesVarious aryl groups at position 3Broad-spectrum antibacterial, Antifungal, Antioxidant nih.govnih.gov
4-Aryl-3-isoxazololsPiperidyl group at position 5GABA-A receptor antagonist nih.gov
Isoxazolo[5,4-b]pyridinesSulfonamide groupsAntibacterial (E. coli, P. aeruginosa), Antiproliferative (MCF-7 cells) nih.gov
3-(4-Chlorophenyl)-dihydroisoxazolesVariousAntibacterial, Anti-inflammatory, Anticancer mdpi.com

Biological Activities and Mechanistic Investigations of Isoxazole, 5 Amino 4 P Chlorophenyl Analogues

Immunomodulatory Properties and Mechanisms of Action

Isoxazole (B147169) derivatives have been shown to possess significant immunoregulatory capabilities, with certain structural analogues demonstrating either immunosuppressive or immunostimulatory effects. nih.gov The isoxazole moiety itself is considered particularly crucial for the immunological activity observed in these compounds. mdpi.com

Several analogues based on the 5-amino-3-methylisoxazole-4-carboxylic acid structure have demonstrated potent immunosuppressive activities. Studies have shown that specific amides and ureilenes derived from this core can suppress both humoral and cellular immune responses. nih.gov Similarly, certain semicarbazide (B1199961) and thiosemicarbazide (B42300) derivatives were found to exert strong immunosuppressive effects in humoral response models. nih.gov

A notable example is the derivative 4-(4-chlorophenyl)-1-(5-amino-3-methylisoxazole-4-carbonyl)-thiosemicarbazide, known as compound 06K. In a model of delayed-type hypersensitivity (DTH) to ovalbumin, this compound inhibited the magnitude of the cutaneous reaction when administered before the antigen challenge. nih.gov The mechanism for these effects appears to involve the modulation of lymphocyte populations. In naive mice, compound 06K led to an increased percentage of regulatory T cells (CD4+ CD25+ Foxp3+), which play a critical role in maintaining immune tolerance and suppressing excessive immune reactions. nih.gov Another compound, MO5 (5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide), was also found to inhibit the humoral immune response in vitro. nih.gov

Interestingly, some isoxazole analogues exhibit immunostimulatory properties, highlighting their dual regulatory potential. The effects can be dose-dependent and vary based on the experimental model used. nih.gov The thiosemicarbazide derivative, compound 06K, which showed suppressive effects in a DTH model, was also found to stimulate antibody production against sheep red blood cells (SRBC). nih.govmdpi.com When administered to mice, it elevated the number of plaque-forming cells (PFC), an indicator of antibody production, with the effect being more pronounced at lower doses. nih.gov Furthermore, while the total haemagglutinin titers decreased, the IgG titer specifically increased with post-immunization treatment. nih.gov

Derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380) have also been reported to enhance anti-SRBC antibody production in mice and modulate T-cell subsets and B-cell levels in lymphoid organs. mdpi.com These findings suggest a potential application for these compounds as adjuvants to boost the efficacy of vaccines or in treating certain infections. mdpi.com

The anti-inflammatory activity of isoxazole analogues is well-documented. Compound 06K significantly diminished carrageenan-induced footpad inflammation in mice when administered prior to the inflammatory stimulus. nih.gov The mechanisms underlying these effects involve the modulation of key inflammatory pathways and mediators.

Several isoxazole derivatives have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), a critical pro-inflammatory cytokine. nih.gov For instance, the compound MO5 demonstrated an inhibitory effect on TNF-α production. nih.gov Another compound, VGX-1027, was found to suppress inflammation by inhibiting not only TNF-α but also IL-1β and macrophage migration inhibitory factor (MIF), through the inhibition of NFκB and p38 signaling pathways. nih.gov

Other research has focused on the inhibition of enzymes involved in the inflammatory cascade. A series of isoxazolo[4,5-d]pyridazin-4(5H)-one analogues were synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two key enzymes in the arachidonic acid pathway that produce pro-inflammatory mediators. nih.gov Several of these compounds showed potent dual inhibitory activity. nih.gov

Table 1: Anti-inflammatory Activity of Selected Isoxazole Analogues This table is interactive. You can sort and filter the data.

Compound/Derivative Class Model/Target Observed Effect Citation(s)
06K (thiosemicarbazide derivative) Carrageenan-induced foot pad inflammation Significant diminishment of inflammation nih.gov
MO5 (benzylamide derivative) TNF-α production Inhibition of TNF-α production nih.gov
VGX-1027 TNF-α, IL-1β, MIF, NFκB, p38 Suppression of pro-inflammatory cytokines and inhibition of signaling pathways nih.gov
Isoxazolo[4,5-d]pyridazin-4(5H)-ones COX-2 and 5-LOX enzymes Dual inhibitory activity nih.gov
Compound 28 (isoxazolo[4,5-d]pyridazin-4(5H)-one) COX-2 and 5-LOX enzymes Potent dual inhibition (IC₅₀ = 2.1 µM for COX-2, 6.3 µM for 5-LOX) nih.gov
4-(4-Chlorophenyl)-5-[4-(quinolin-2-ylmethoxy)phenyl]isoxazol-3-carboxylic acid Cellular 5-LO product synthesis Inhibitory activity nih.gov

Anticancer and Antitumor Efficacy

The isoxazole scaffold is a key feature in various compounds investigated for their potential as anticancer agents. chemimpex.com Analogues of 5-amino-4-(p-chlorophenyl)isoxazole have demonstrated significant cytotoxic and antiproliferative effects against a range of cancer cell lines.

A variety of isoxazole derivatives have been evaluated for their ability to inhibit the growth of cancer cells in laboratory settings. A novel family of N-phenyl-5-carboxamidyl isoxazole derivatives was tested against mouse colon carcinoma cells, with one compound proving most effective against Colon 38 and CT-26 tumor cells, exhibiting an IC₅₀ value of 2.5 µg/mL for both cell lines. ijpca.org

Hybrid molecules incorporating the isoxazole ring have also shown promise. A series of benzopyran-4-one-isoxazole esters (compounds 5a, 5b, 5c, and 5d) exhibited selective antiproliferative activity against a panel of six human cancer cell lines. chapman.edu These compounds displayed significant activity, with IC₅₀ values against the triple-negative breast cancer cell line MDA-MB-231 ranging from 5.2 to 22.2 µM, while showing minimal cytotoxicity to normal cell lines. chapman.edu

Furthermore, novel oxazolo[5,4-d]pyrimidine (B1261902) derivatives featuring an isoxazole substituent at position 2 were evaluated for their cytotoxic activity. nih.gov These compounds were tested against a panel of human cancer cell lines, including lung adenocarcinoma (A549), breast adenocarcinoma (MCF7), and colon adenocarcinoma (LoVo and HT29). One derivative, compound 3g, was particularly potent against the HT29 cell line, with a cytotoxic concentration (CC₅₀) of 58.4 µM. nih.gov

Table 2: In Vitro Cytotoxicity of Selected Isoxazole Analogues against Cancer Cell Lines This table is interactive. You can sort and filter the data.

Compound/Derivative Class Cancer Cell Line(s) Activity/IC₅₀ Value Citation(s)
N-phenyl-5-carboxamidyl Isoxazole Colon 38, CT-26 (Mouse colon carcinoma) IC₅₀ = 2.5 µg/mL ijpca.org
Benzopyran-4-one-isoxazole esters (5a-d) MDA-MB-231 (Breast) IC₅₀ = 5.2–22.2 µM chapman.edu
Benzopyran-4-one-isoxazole esters (5a-d) CCRF-CEM (Leukemia) High percentage inhibition (81–83%) chapman.edu
Oxazolo[5,4-d]pyrimidine derivative (3g) HT29 (Colon adenocarcinoma) CC₅₀ = 58.4 µM nih.gov
Oxazolo[5,4-d]pyrimidine derivatives A549 (Lung), MCF7 (Breast), LoVo (Colon) Varied cytotoxic activity nih.gov

The anticancer effects of isoxazole analogues are often mediated by their ability to induce apoptosis, or programmed cell death, in cancer cells. The molecular mechanisms behind this induction are an active area of investigation.

Studies on oxazolo[5,4-d]pyrimidine derivatives suggest that their mode of action can involve the activation of the caspase cascade, a family of proteases that are central executioners of apoptosis. nih.gov In a separate study, a benzopyran-4-one-isoxazole hybrid, compound 5a, was shown to induce apoptosis in MDA-MB-231 breast cancer cells by 50.8% at a concentration of 5 µM. chapman.edu These findings indicate that isoxazole-containing compounds can trigger intrinsic or extrinsic apoptotic pathways, leading to the elimination of malignant cells.

Inhibition of Specific Oncogenic Pathways and Targets (e.g., EGFR)

Isoxazole derivatives have emerged as a significant class of compounds in oncology research due to their ability to target various proteins and signaling pathways implicated in cancer development. guidechem.comespublisher.comespublisher.com Several studies have highlighted their potential as inhibitors of key oncogenic targets, including the Epidermal Growth Factor Receptor (EGFR). researchgate.netnih.gov

Research has demonstrated that certain isoxazole derivatives can function as potent anticancer agents by targeting EGFR-tyrosine kinase (TK). researchgate.net For instance, a series of novel isoxazole derivatives were synthesized and evaluated for their in vitro antitumor activity, with several compounds exhibiting significant EGFR-TK inhibitory activity. nih.gov One particularly potent compound, 25a, not only showed high inhibitory activity against EGFR-TK but also against VEGFR-2, CK2α, and topoisomerase IIβ, and it induced cell cycle arrest and apoptosis in cancer cells. nih.gov Another study on new Nilutamide-isoxazole hybrids identified compounds that displayed remarkable inhibition of tyrosine kinase EGFR, with some showing greater activity against the DU-145 prostate cancer cell line than the standard drug 5-Fluoro Uracil. thesciencein.org

Furthermore, quinoxaline-isoxazole-piperazine conjugates have been designed as EGFR-targeting agents. nih.gov Specific conjugates, namely 5d, 5e, and 5f, demonstrated more potent activity against breast, liver, and colorectal cancer cell lines compared to the standard drug erlotinib. nih.gov Compound 5e, in particular, was found to be a more potent inhibitor of tyrosine kinase EGFR than sorafenib. nih.gov

Beyond direct EGFR inhibition, isoxazole-containing compounds have been investigated for their effects on other cancer-related pathways. Some derivatives have been shown to inhibit Heat Shock Protein 90 (HSP90), a protein crucial for the stability of many oncogenic proteins. guidechem.comnih.gov Novel synthetic isoxazoles have demonstrated potent and selective inhibition of HSP90, leading to the induction of apoptosis in cancer cells. nih.gov Additionally, isoxazolyl steroids have been studied as inhibitors of the Hedgehog (Hh) signaling pathway, which is often associated with the progression of various cancers. nih.gov These compounds were found to significantly reduce the expression of key genes in the Hh pathway, such as Ptch1, Smo, and Gli1. nih.gov

The anticancer activity of some isoxazole analogues is also linked to the inhibition of tubulin polymerization and the induction of apoptosis through the modulation of Bcl-2 family proteins. guidechem.comnih.gov The versatility of the isoxazole scaffold allows for the development of small molecule inhibitors that can disrupt various intracellular signaling pathways crucial for cancer cell survival and proliferation. guidechem.comespublisher.com

Antimicrobial Spectrum and Potency

The isoxazole ring is a key component in several clinically used antimicrobial agents and a scaffold of great interest in the development of new antimicrobial drugs. nih.govnih.govmdpi.com Analogues of 5-amino-4-(p-chlorophenyl)isoxazole have been investigated for their activity against a range of pathogenic bacteria and fungi.

Derivatives of 5-aminoisoxazole have demonstrated notable antibacterial properties. In one study, a series of novel 5-amino-isoxazole-4-carbonitriles were synthesized and evaluated for their in vitro inhibitory activity against various pathogenic bacteria. nih.govresearchgate.net Broad-spectrum antimicrobial activities were observed for several of these isoxazole derivatives. nih.govresearchgate.net

The introduction of different substituents onto the isoxazole ring has been shown to significantly influence antibacterial efficacy. For example, the incorporation of a thiophene (B33073) moiety has been found to increase antimicrobial activity. nih.gov Research on heteroarylisoxazoles revealed that those substituted with a thiophenyl group displayed significant activity against E. coli, S. aureus, and P. aeruginosa. nih.gov

Furthermore, a study focusing on N-aryl amino acids, which can be considered related structures, reported that some of these compounds exhibited promising broad-spectrum antibacterial potential against both Gram-positive and Gram-negative bacteria, including Streptococcus pneumoniae, Escherichia coli, and Proteus mirabilis. mdpi.com The antibacterial action of certain quinolone derivatives, which share some structural similarities in terms of an amino group attached to an aromatic system, has been attributed to the disruption of bacterial membranes. nih.gov

Isoxazole derivatives are well-represented among antifungal agents. nih.gov The antifungal potential of 5-amino-4-(p-chlorophenyl)isoxazole analogues has been a subject of considerable research.

Studies on newly synthesized 5-amino-isoxazole-4-carbonitriles have shown that some of these compounds can efficiently inhibit the growth of various fungal pathogens. nih.govresearchgate.net The isoxazole ring itself is a key pharmacophore for the antifungal activity of many drugs. mdpi.com

Research into isoxazole derivatives containing a thiophene moiety has also demonstrated their potential as antifungal agents. nih.gov For instance, two specific derivatives, 2-(cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB9) and 2-(benzylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB10), were able to reduce more than 90% of biofilm-forming Candida albicans cells. nih.govmdpi.com

Other studies have also confirmed the antifungal activity of various isoxazole derivatives against pathogenic fungi like Aspergillus niger and Candida albicans. researchgate.net

The antimicrobial mechanism of isoxazole derivatives can be multifaceted. One proposed mechanism involves the disruption of the bacterial cell membrane. nih.gov For certain quinolone compounds with structural similarities to the target molecules, studies have shown they are bacteriostatic and selectively disrupt bacterial membranes without inducing resistance. nih.gov

Another avenue of action is the inhibition of essential bacterial enzymes. The isoxazole nucleus is present in sulfonamide antibiotics like sulfamethoxazole, which act as bacteriostatic agents by inhibiting dihydropteroate (B1496061) synthase, an enzyme involved in folic acid synthesis. nih.govd-nb.info

In the context of antifungal activity, particularly against biofilms, some isoxazole derivatives are thought to eradicate biofilms by killing the microbial cells rather than by destroying the biofilm matrix. nih.gov The presence of a weak nitrogen-oxygen bond in the isoxazole ring is a key feature, as it can be cleaved under certain conditions, making these compounds useful as synthetic intermediates for more complex molecules. nih.gov

Analgesic and Antinociceptive Research

The isoxazole scaffold is also present in molecules with analgesic properties. researchgate.netnih.gov Research has been conducted to evaluate the antinociceptive potential of various isoxazole derivatives.

In one study, a series of 3-substituted-isoxazole-4-carboxamide derivatives were synthesized and screened for their analgesic activity. nih.govnih.gov The results indicated that these compounds possess moderate analgesic potential. nih.govnih.gov Two compounds, A3 and B2, were identified as potential lead molecules for pain management. nih.govnih.gov Further investigation into their mechanism revealed that they likely act through a non-opioid receptor pathway. nih.govnih.gov Molecular docking studies suggested that these compounds interact with non-opioid receptors such as COX-1, COX-2, and the human capsaicin (B1668287) receptor. nih.gov

Another study focused on isoxazolo[4,5-d]pyridazin-4(5H)-one derivatives and their analgesic activity. tubitak.gov.tr Several of these compounds, when tested using hot-plate and acetic acid writhing tests, showed analgesic profiles similar to that of morphine. tubitak.gov.tr This highlights the potential of the isoxazole core in the development of new analgesic agents.

Other Significant Biological Activities

Beyond the aforementioned activities, isoxazole derivatives have been explored for a range of other biological effects.

Anti-inflammatory Activity : The isoxazole nucleus is found in the selective COX-2 inhibitor, valdecoxib, indicating the scaffold's potential in developing anti-inflammatory agents. nih.gov Some isoxazole derivatives have been screened for their anti-inflammatory properties. researchgate.net

Immunomodulatory Properties : Certain 5-amino-3-methyl-isoxazole-4-carbohydrazide derivatives have been noted for their immunomodulatory properties. nih.gov

Enzyme Inhibition : Isoxazole derivatives have been investigated as inhibitors of various enzymes. For example, they have been studied as inhibitors of carbonic anhydrase. acs.org Acivicin, an isoxazole-containing natural product, is a known γ-glutamyl transferase inhibitor. nih.govd-nb.info

Toll-Like Receptor (TLR) Agonism : Isoxazolo[5,4-d]pyrimidines have been evaluated as selective Toll-Like Receptor 7 (TLR7) agonists, which could have implications for immunotherapy. nih.gov

Structure Activity Relationship Sar Analysis and Computational Studies of Isoxazole, 5 Amino 4 P Chlorophenyl Analogues

Elucidation of Key Structural Features Dictating Biological Activity

The biological activity of isoxazole (B147169) derivatives is intricately linked to their structural architecture. The isoxazole ring itself serves as a crucial pharmacophore, often used as a synthetic intermediate for a wide range of pharmacologically active compounds. researchgate.netnih.govresearchgate.net Modifications at the C3, C4, and C5 positions of the isoxazole ring, as well as the nature of the substituents on the appended phenyl ring, are critical in determining the pharmacological profile.

Key structural determinants for biological activity include:

The Isoxazole Core: This heterocyclic ring is fundamental to the activity of many derivatives, providing a rigid scaffold for the optimal orientation of functional groups that interact with biological targets. nih.govnih.gov Its ability to participate in various non-covalent interactions allows it to bind effectively to enzymes and receptors. researchgate.net

The 4-Aryl Substituent: The presence of an aryl group, specifically a p-chlorophenyl group at the C4 position, is a significant feature. researchgate.net The chlorine atom, being an electron-withdrawing group, can influence the electronic properties of the entire molecule. nih.gov The phenyl ring itself provides a large surface area for hydrophobic and π-stacking interactions within protein binding pockets.

Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring dramatically impact activity. For example, in a series of phenyl-isoxazole-carboxamide analogues, substitutions on the phenyl ring were critical for their anticancer profiles. nih.gov Similarly, for certain antiviral isoxazole derivatives, a fluorine atom at the para position of the benzene (B151609) ring was found to strongly promote activity. acs.org

Structural FeaturePositionImportance in Biological ActivitySource(s)
Isoxazole RingCore ScaffoldProvides a rigid framework for orienting substituents and participates in binding interactions. nih.gov, nih.gov
Amino GroupC5Acts as a hydrogen bond donor and can be modified to tune polarity and binding. mdpi.com
p-Chlorophenyl GroupC4Influences electronic properties and provides a surface for hydrophobic and π-stacking interactions. nih.gov, researchgate.net
Phenyl Ring SubstituentsVariesModulates potency and selectivity through electronic and steric effects. acs.org, nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to develop mathematical models that relate the chemical structure of compounds to their biological activity. acs.orgnih.gov For isoxazole derivatives, QSAR has been successfully employed to predict activities and guide the design of new, more potent analogues.

Research on newer isoxazole derivatives has demonstrated a strong correlation between the experimentally observed anti-inflammatory activity and the activity predicted by developed QSAR models. nih.gov This indicates the robustness of the QSAR models in forecasting the biological potential of unsynthesized compounds. nih.gov In another study on [(biphenyloxy)propyl]isoxazole derivatives as inhibitors of human rhinovirus, QSAR models were developed to predict cytotoxicity (CC50), inhibitory concentration (IC50), and selectivity index (SI). acs.org These models showed satisfactory statistical characteristics (R² values from 0.838 to 0.918), enabling virtual screening and the molecular design of new compounds with potent antiviral activity. acs.org The quality of these predictions is often further validated by analyzing the domain of applicability for each QSAR model. acs.org

QSAR Study SubjectTarget ActivityModel Statistics (Example)SignificanceSource(s)
Isoxazole DerivativesAnti-inflammatoryClose correlation between observed and predicted activity.Development of a predictive QSAR model. nih.gov
[(biphenyloxy)propyl]isoxazole DerivativesAntiviral (Anti-HRV-2)R² = 0.838 - 0.918; Q² = 0.695 - 0.87Permits virtual screening and design of new potent compounds. acs.org

Computational Chemistry Approaches

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, molecular geometries, and various properties of molecules. researchgate.netirjweb.com DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p), are frequently applied to isoxazole analogues. nih.govmdpi.com These studies provide insights into optimized geometries, bond lengths, bond angles, and electronic parameters that are crucial for understanding molecular reactivity. researchgate.netnih.gov

A key aspect of DFT studies is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap (Eg) between HOMO and LUMO is a critical parameter, as it relates to the chemical reactivity and kinetic stability of a molecule. mdpi.comresearchgate.net For instance, the calculated HOMO-LUMO energy gap for [3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl]methyl benzenesulfonate (B1194179) was found to be 4.6548 eV. mdpi.com DFT can also be used to calculate other properties like dipole moments, ionization potentials, and electron affinities, which help in predicting the behavior of these molecules in biological systems. researchgate.net A good correlation is often found between theoretical vibrational frequencies calculated by DFT and those observed experimentally via FT-IR spectroscopy. nih.govresearchgate.net

Compound TypeDFT Method/Basis SetCalculated PropertyFindingSource(s)
Isoxazole DerivativesB3LYP/6-311G(d,p)HOMO-LUMO Energy GapEg = 4.6548 eV mdpi.com
Isoxazole and Isothiazole DerivativesPM3 and DFTElectronic ParametersSubstitution affects electronic parameters and reactivity. researchgate.net
5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazoleB3LYP/6-31++G(d,p)Vibrational FrequenciesGood correlation (R² = 0.998) between observed and theoretical frequencies. nih.gov, researchgate.net
Imidazo[4',5':3,4]benzo[c]isoxazole DerivativesDFT/TD-DFTElectronic Absorption SpectraCalculated spectra confirmed experimental findings. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). pnrjournal.com This method is extensively used to understand the binding mechanisms of isoxazole analogues with their biological targets and to guide drug design. nih.govnih.gov The process involves preparing the 3D structures of both the ligand and the protein, often retrieved from databases like the Protein Data Bank (PDB), and then using software to simulate the binding process. nih.govacs.org

Docking studies have successfully elucidated the binding modes of isoxazole derivatives with various enzymes. For example:

Topoisomerase II: Docking of novel isoxazole analogues revealed significant interactions with this enzyme, with some compounds showing docking scores comparable to the standard drug Adriamycin. pnrjournal.com

Carbonic Anhydrase (CA): Isoxazole derivatives have been docked into the active site of carbonic anhydrase, showing interactions with key residues like Thr199 and His119, which are crucial for inhibition. acs.orgnih.gov

Cyclooxygenase (COX) Enzymes: For isoxazole-carboxamide derivatives, docking studies showed that substituents like a 3,4-dimethoxy group on one phenyl ring and a chlorine atom on another pushed the isoxazole ring into a secondary binding pocket of the COX-2 enzyme, explaining their selectivity. nih.govnih.gov

These simulations identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, providing a rational basis for SAR. nih.govacs.org

Isoxazole AnalogueProtein TargetKey Binding Interactions/ResiduesDocking Score (kcal/mol)Source(s)
Isoxazole-carboxamide (A13)COX-2Ideal binding interactions in secondary pocket.Not specified, but potent inhibitor. nih.gov
Isoxazole Derivative (AC2)Carbonic Anhydrase (CA)H-bonding with Thr199, His119.-15.07 acs.org
Isoxazole Analogue (OX5)Topoisomerase IIModerate to significant interaction.-9 pnrjournal.com

The three-dimensional conformation of a molecule is critical to its ability to bind to a biological target. Conformational analysis of isoxazole derivatives often reveals important structural features. X-ray diffraction studies have confirmed that the isoxazole ring itself is generally planar. jst.go.jp However, the substituents attached to the ring, such as phenyl groups, are typically twisted out of this plane. researchgate.net

For 4-(4-Chlorophenyl)-5-phenylisoxazole, the chlorophenyl and phenyl rings were found to be inclined to the mean plane of the isoxazole ring by 38.32° and 43.91°, respectively. researchgate.net In other studies, the design of aminated isoxazole derivatives was shown to facilitate a twisted intramolecular charge transfer (TICT) state upon excitation, a process involving significant conformational change (configuration torsion) that leads to efficient charge separation. acs.org Understanding the preferred conformations and the energy barriers to rotation is essential for designing molecules that fit optimally into a receptor's binding site.

Correlation of Substituent Effects with Pharmacological Profiles

The pharmacological profile of isoxazole analogues can be finely tuned by altering the substituents on the core structure. The electronic nature (electron-donating vs. electron-withdrawing) and steric properties of these substituents play a pivotal role.

Studies on 4-nitro-3-phenylisoxazole derivatives revealed distinct correlations between substituents and synthetic yield or biological activity. nih.govrsc.orgrsc.org

Electron-donating groups (e.g., -CH₃, -OCH₃) on the phenyl ring resulted in lower yields in certain cycloaddition reactions. nih.govrsc.org

Electron-withdrawing groups (e.g., -F, -CF₃) led to higher yields. nih.govrsc.org

Steric effects also played a role, with bulky groups decreasing the reaction yield. nih.govrsc.org

In terms of pharmacological activity, specific substitutions have been linked to enhanced potency. For isoxazole-carboxamide derivatives targeting COX enzymes, a 3,4-dimethoxy substitution on one phenyl ring combined with a chlorine atom on the other was found to be ideal for potent and selective COX-2 inhibition. nih.gov For antibacterial 4-nitro-3-phenylisoxazole derivatives, ortho-substituted compounds showed better activity than their meta- or para-substituted counterparts. rsc.org Hammett constants (σ, σI, σR) are also used to quantitatively correlate the effect of substituents with spectral data (e.g., NMR chemical shifts), which in turn relates to their electronic influence and biological activity. sciensage.info

Substituent Type/PositionEffect on Synthesis/ActivityExample Compound/ClassPharmacological ProfileSource(s)
Electron-withdrawing (-F, -CF₃)Higher synthetic yield4-nitro-3-phenylisoxazole derivativesN/A (Yield focused) nih.gov, rsc.org
Electron-donating (-OCH₃)Lower synthetic yield4-nitro-3-phenylisoxazole derivativesN/A (Yield focused) nih.gov, rsc.org
3,4-dimethoxy and 4-chloroPushed ligand into binding pocketIsoxazole-carboxamide (A13)Potent and selective COX-2 inhibition nih.gov
Ortho-substituentsBetter activity than meta/paraAntibacterial 4-nitro-3-phenylisoxazolesPotent antibacterial activity rsc.org

Isoxazole, 5 Amino 4 P Chlorophenyl As a Versatile Synthetic Intermediate

Applications in the Construction of Fused Heterocyclic Systems (e.g., Pyrroles, Pyrazolopyrimidinones)

The inherent reactivity of the isoxazole (B147169) ring, particularly its susceptibility to ring-opening reactions, makes 5-amino-4-(p-chlorophenyl)isoxazole an excellent starting material for the synthesis of various fused heterocyclic systems. This transformation, often termed transannulation, allows for the conversion of the isoxazole core into different five- or six-membered heterocyclic rings.

Pyrrole Synthesis:

The conversion of isoxazoles to pyrroles is a well-documented synthetic strategy. rsc.org This process often involves the reductive cleavage of the N-O bond within the isoxazole ring, followed by rearrangement and cyclization. For instance, domino reactions of 5-alkoxyisoxazoles with activated methylene (B1212753) compounds like malononitrile, under iron(II) catalysis, can yield highly functionalized 5-amino-4-cyano-1H-pyrroles. rsc.org These pyrroles are, in turn, valuable intermediates for building fused systems such as pyrrolo[2,3-d]pyrimidines. While the specific substrate in these studies is not 5-amino-4-(p-chlorophenyl)isoxazole, the underlying principle of isoxazole-to-pyrrole transformation is a key application. The general approach involves reacting the aminopyrrole derivative with various reagents to construct the fused pyrimidine (B1678525) ring.

Pyrazolopyrimidinone Synthesis:

There is significant interest in pyrimidine-fused heterocycles due to their diverse biological activities. The 5-aminoisoxazole moiety serves as a key synthon for constructing such systems. For example, derivatives of 7H-pyrrolo[2,3-d]pyrimidines have been synthesized from substituted 2-aminopyrrole-3-carbonitriles. nih.gov The synthesis involves the reaction of a 2-amino-1-(substituted-phenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile with reagents like formic acid or carbon disulfide to yield the corresponding pyrrolo[2,3-d]pyrimidin-4-amine or pyrimidine-4(7H)-thione. nih.gov This highlights how a functionalized amino group adjacent to a cyano group on a heterocyclic core, which can be derived from isoxazole precursors, is a gateway to fused pyrimidinone systems.

Precursor TypeReagent(s)Fused SystemReference
5-AlkoxyisoxazoleMalononitrile, Fe(II)1H-Pyrrole rsc.org
2-Aminopyrrole-3-carbonitrileFormic AcidPyrrolo[2,3-d]pyrimidin-4-amine nih.gov
2-Aminopyrrole-3-carbonitrileCarbon Disulfide, PyridinePyrrolo[2,3-d]pyrimidine-4-thione nih.gov

Development of Hybrid Molecules Incorporating Isoxazole Moieties (e.g., Triazole-Isoxazole Hybrids)

The concept of molecular hybridization, which involves covalently linking two or more pharmacophores, is a powerful strategy in drug discovery to develop compounds with potentially enhanced activity or novel mechanisms of action. The isoxazole nucleus is an attractive component for such hybrids. mdpi.com

The synthesis of molecules combining the isoxazole and triazole rings has been successfully achieved. mdpi.com A general synthetic route involves the O-alkylation of a suitable phenolic precursor with propargyl bromide to introduce a terminal alkyne. This alkyne-containing intermediate can then undergo a 1,3-dipolar cycloaddition reaction with nitrile oxides to form the isoxazole ring, resulting in a hybrid molecule where the isoxazole and another heterocyclic motif (like a triazole) are joined by a linker. mdpi.com

In a specific example, new hybrid heterocyclic systems containing both a triazole and an isoxazole motif connected by a 2-methoxybenzoyl linker were synthesized. mdpi.com These reactions were reported to be highly regioselective and produced the desired hybrid molecules in good yields. mdpi.com This demonstrates the feasibility of using isoxazole precursors in click chemistry reactions to create complex hybrid molecules.

Hybrid TypeSynthetic StrategyKey ReactionReference
Triazole-IsoxazoleO-propargylation followed by 1,3-dipolar cycloaddition1,3-Dipolar Cycloaddition mdpi.com

Role as an Intermediate in Agrochemical and Specialty Chemical Synthesis

Isoxazole derivatives are recognized as important intermediates in the production of agrochemicals and other specialty chemicals. chemimpex.comnih.gov The specific structural features of compounds like 5-amino-4-(p-chlorophenyl)isoxazole can be modified to create molecules with desired properties for applications in crop protection and other areas. chemimpex.com

The isoxazole ring is a key pharmacophore in medicinal chemistry and is also a crucial component in many agrochemicals and pharmaceuticals. nih.govresearchgate.net Its presence allows for diverse chemical transformations, enabling the synthesis of compounds with tailored functionalities. chemimpex.com For example, 5-Amino-3-(4-chlorophenyl)isoxazole, a structural isomer of the title compound, is noted for its role as an intermediate in creating agrochemicals, including herbicides and pesticides. chemimpex.com The versatility of the isoxazole scaffold, combined with the influence of the chlorophenyl substituent, makes these compounds valuable starting points for industrial chemists developing new products. chemimpex.com

Application AreaRole of Isoxazole IntermediatePotential ProductsReference
AgrochemicalsBuilding block for active ingredientsHerbicides, Pesticides chemimpex.com
Specialty ChemicalsPrecursor for tailored moleculesCompounds with specific properties chemimpex.com

Concluding Perspectives and Future Research Trajectories in Isoxazole Chemistry

Challenges and Opportunities in the Rational Design of Isoxazole-Based Therapeutics

The rational design of isoxazole-based therapeutics is a field ripe with both challenges and significant opportunities. A primary challenge lies in achieving target selectivity. The isoxazole (B147169) core, while a potent pharmacophore, can interact with multiple biological targets, leading to potential off-target effects and toxicity. researchgate.net The development of computational models and a deeper understanding of the structural requirements for specific receptor interactions are crucial to overcoming this hurdle. nih.govmdpi.com

Another challenge is predicting and optimizing the pharmacokinetic properties of isoxazole derivatives. Issues such as metabolic stability, bioavailability, and clearance need to be addressed early in the drug design process. researchgate.net The inherent reactivity of the isoxazole ring under certain physiological conditions can also lead to metabolic liabilities. However, these challenges present opportunities for innovation. The use of structure-based drug design, guided by X-ray crystallography and molecular modeling, can facilitate the design of more selective and metabolically stable compounds. mdpi.comnih.gov

Furthermore, the modular nature of isoxazole synthesis allows for the creation of large and diverse chemical libraries. researchgate.netnih.gov This diversity provides a fertile ground for identifying novel hit compounds and for the systematic exploration of structure-activity relationships (SAR). The opportunity to fine-tune the electronic and steric properties of the isoxazole ring and its substituents enables chemists to rationally design molecules with improved potency and reduced side effects. ijpca.org The development of bivalent or multi-target inhibitors based on the isoxazole scaffold also represents a promising strategy, particularly for complex diseases like cancer. researchgate.netnih.gov

Challenge in Rational Design Opportunity for Innovation Relevant Research Findings
Achieving target selectivity to minimize off-target effects.Utilization of structure-based drug design and computational modeling to predict and enhance selectivity. nih.govmdpi.comThe design of selective TLR8 antagonists was guided by in silico modeling, leading to potent and selective compounds. nih.gov
Optimizing pharmacokinetic properties (metabolic stability, bioavailability).Early-stage ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling and strategic chemical modifications.In silico pharmacokinetic studies are increasingly used to predict the drug-likeness of newly synthesized compounds. nih.gov
Potential for metabolic instability of the isoxazole ring.Introduction of specific substituents to block metabolic pathways or enhance stability.Modifications to the isoxazole scaffold have been shown to improve metabolic stability in various therapeutic contexts. ijpca.org
Synthesizing diverse and complex isoxazole derivatives efficiently.Development of novel, high-throughput synthetic methodologies to expand chemical space. researchgate.netnih.govAdvances in synthetic chemistry have enabled the creation of extensive libraries of isoxazole derivatives for screening. researchgate.netnih.gov

Emerging Methodologies for Enhanced Bioactivity, Selectivity, and Reduced Toxicity

To address the challenges in rational design, researchers are actively developing and employing emerging methodologies to create isoxazole-based therapeutics with improved profiles. These methods are geared towards enhancing biological activity, increasing selectivity for the intended target, and minimizing toxicity.

One of the key emerging areas is the application of "green chemistry" principles to isoxazole synthesis. rsc.orgelifesciences.org The use of environmentally benign solvents, catalysts, and reaction conditions not only reduces the environmental impact of chemical synthesis but can also lead to higher yields and purer products. nih.govnih.gov For instance, ultrasound-assisted synthesis has been shown to accelerate reaction times and improve yields in the preparation of isoxazole derivatives. elifesciences.org

Furthermore, the development of novel catalytic systems is enabling more precise control over the regioselectivity and stereoselectivity of isoxazole synthesis. nih.gov This is critical for creating compounds with specific three-dimensional arrangements that can lead to enhanced binding affinity and selectivity for their biological targets. Transition metal-catalyzed cycloadditions are a prominent example of such advanced synthetic strategies. researchgate.net

In the realm of biological evaluation, high-throughput screening (HTS) and high-content screening (HCS) technologies are allowing for the rapid assessment of large libraries of isoxazole derivatives against a multitude of biological targets. This enables the early identification of promising lead compounds and provides a wealth of data for building robust structure-activity relationship models.

The integration of computational and experimental approaches is also a powerful emerging trend. In silico methods, such as molecular docking and molecular dynamics simulations, can predict the binding modes and affinities of isoxazole derivatives, thereby guiding synthetic efforts towards more promising candidates. nih.govacs.org This synergy between computational chemistry and traditional medicinal chemistry is accelerating the discovery and optimization of novel isoxazole-based drugs.

Emerging Methodology Impact on Isoxazole Therapeutics Supporting Evidence
Green Synthetic Approaches (e.g., ultrasound, novel catalysts)More efficient, environmentally friendly synthesis with potentially higher yields and purity. nih.govelifesciences.orgUltrasound-assisted synthesis has been successfully applied to produce isoxazole scaffolds, reducing reaction times and energy consumption. elifesciences.org
Advanced Catalytic Systems (e.g., transition metals)Precise control over regioselectivity and stereoselectivity, leading to more specific and potent compounds. researchgate.netnih.govTransition metal-catalyzed cycloadditions have been instrumental in the synthesis of complex isoxazole derivatives. researchgate.net
High-Throughput and High-Content ScreeningRapid identification of lead compounds and comprehensive SAR data generation.These screening methods are standard in modern drug discovery for evaluating large chemical libraries.
Integrated Computational and Experimental ApproachesRational, guided design of molecules with predicted high affinity and selectivity, accelerating the drug discovery pipeline. nih.govacs.orgMolecular docking and simulations have been used to identify and optimize potent isoxazole-based enzyme inhibitors. acs.org

Translational Research Potentials of 5-Amino-4-(p-chlorophenyl)-isoxazole and its Derivatives

The specific compound, 5-amino-4-(p-chlorophenyl)-isoxazole, and its derivatives hold significant potential for translational research, bridging the gap between basic scientific discovery and clinical application. The presence of the 4-chlorophenyl group at the 4-position and the amino group at the 5-position of the isoxazole ring provides a unique chemical scaffold that has been explored for various therapeutic activities.

Derivatives of the closely related 3-(4-chlorophenyl)isoxazole (B1353776) have been synthesized and evaluated for their biological activities. For instance, 4-amino-3-(4-chlorophenyl)isoxazole-5-carboxamide has been used as a key intermediate in the synthesis of isoxazolo[5,4-d]pyrimidines, which have been investigated as selective Toll-like receptor 7 (TLR7) agonists. nih.gov This highlights the potential of the 5-amino-4-(p-chlorophenyl)-isoxazole core as a building block for immunomodulatory agents.

Furthermore, the broader class of 4-phenyl substituted isoxazoles has been investigated as potent cytotoxic agents and tubulin polymerization inhibitors for cancer therapy. nih.gov The structural similarity suggests that derivatives of 5-amino-4-(p-chlorophenyl)-isoxazole could be explored for their anticancer properties. The strategic placement of substituents on the phenyl ring and modifications of the amino group could lead to the development of novel and effective anticancer agents.

The translational potential of these compounds also extends to their use as anti-inflammatory agents. Isoxazolo[4,5-d]pyridazin-4(5H)-one derivatives have been shown to possess dual inhibitory activity against COX-2 and 5-LOX, making them promising candidates for the development of safer anti-inflammatory drugs. ebi.ac.uk Given that 5-amino-4-(p-chlorophenyl)-isoxazole can serve as a precursor to such fused heterocyclic systems, its translational value is further underscored.

The path to clinical translation will require extensive preclinical studies, including in-depth pharmacological and toxicological profiling. However, the existing body of research on related isoxazole structures provides a strong foundation and a clear rationale for pursuing the development of 5-amino-4-(p-chlorophenyl)-isoxazole derivatives as potential therapeutic agents for a range of diseases.

Therapeutic Area Translational Potential of 5-Amino-4-(p-chlorophenyl)-isoxazole Derivatives Relevant Research on Related Structures
ImmunologyPotential as immunomodulatory agents, particularly as agonists or antagonists of Toll-like receptors.The related 4-amino-3-(4-chlorophenyl)isoxazole-5-carboxamide is a precursor to TLR7 agonists. nih.gov
OncologyDevelopment of novel anticancer agents, potentially acting as tubulin polymerization inhibitors.4-Phenyl-5-quinolinyl substituted isoxazoles have shown potent cytotoxic activity against cancer cell lines. nih.gov
InflammationDesign of dual-action anti-inflammatory drugs with improved safety profiles.Isoxazolo[4,5-d]pyridazin-4(5H)-one analogues exhibit dual COX-2/5-LOX inhibitory activity. ebi.ac.uk

Q & A

Q. What experimental and computational approaches reconcile conflicting data on the compound’s stability under acidic/basic conditions?

  • Methodological Answer :
  • Forced degradation studies : Expose to 0.1M HCl/NaOH at 25–60°C and monitor degradation via HPLC.
  • DFT calculations : Predict protonation sites and hydrolysis pathways (e.g., ring-opening at C-5).
  • pH-solubility profiles to identify stability windows .

Key Resources

  • Synthetic Protocols : Cyclization with nitroacetate esters , Schiff base intermediates .
  • Analytical Tools : SCXRD , LC-MS/MS , electrophysiology .
  • Computational Models : DFT for electronic properties , molecular docking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ISOXAZOLE, 5-AMINO-4-(p-CHLOROPHENYL)-
Reactant of Route 2
Reactant of Route 2
ISOXAZOLE, 5-AMINO-4-(p-CHLOROPHENYL)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.